molecular formula C10H10ClN3OS B1355093 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine CAS No. 63894-67-7

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine

Cat. No.: B1355093
CAS No.: 63894-67-7
M. Wt: 255.72 g/mol
InChI Key: YPVVQAPITTYKRL-UHFFFAOYSA-N
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Description

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core substituted with a morpholine ring and a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions or with the aid of catalysts.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications .

Biological Activity

The compound 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine (CAS: 63894-67-7) is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, its efficacy in different assays, and its potential therapeutic applications.

  • Molecular Formula : C10_{10}H10_{10}ClN3_3OS
  • Molecular Weight : 255.72 g/mol

The structure of the compound includes a chlorothieno moiety and a morpholine ring, which are significant for its biological interactions.

1. Estrogen Receptor Binding

Recent studies have highlighted the compound's activity as a ligand for estrogen receptors (ER). In vitro assays demonstrated that it binds to ERα with a binding affinity of 11 nM and an effective concentration (EC50) of 48 nM in reporter gene assays using HepG2 cells. This suggests that the compound may act as a non-steroidal estrogen receptor modulator, which could have implications in hormone-related therapies .

2. Cytotoxicity and Anti-Proliferative Effects

The cytotoxicity of this compound was evaluated using the BALB 3T3 cell line. The compound showed no significant cytotoxic effects at concentrations up to 4000 µg/mL , indicating a favorable safety profile for further testing .

In anti-proliferative assays against various cancer cell lines, the compound exhibited notable activity with an IC50 value of 13.42 µg/mL against MCF-10A cells, suggesting potential as an anti-cancer agent .

3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thieno[2,3-d]pyrimidine core can significantly affect biological activity. For instance, substituting groups at specific positions on the core led to variations in binding affinity and functional activity against ERα. The presence of a chlorine atom at the C-2 position was found to be optimal for maintaining activity .

Table 1: Biological Activity Summary of this compound

Activity TypeAssay TypeResultReference
Estrogen Receptor BindingERα Binding Affinity11 nM
Functional ActivityEC50 in Reporter Assay48 nM
CytotoxicityBALB 3T3 Cell LineNo cytotoxicity up to 4000 µg/mL
Anti-ProliferativeMCF-10A Cell LineIC50 = 13.42 µg/mL

Case Study 1: Estrogen Modulation

In a study focusing on non-steroidal estrogens, this compound was identified as a promising candidate due to its ability to modulate estrogen receptor activity effectively. The research indicated that structural modifications could enhance binding affinity and selectivity towards ER subtypes, providing insights into designing more potent therapeutic agents for conditions like breast cancer .

Case Study 2: Anti-Cancer Activity

Another investigation assessed the anti-cancer potential of this compound using various cancer cell lines. The results demonstrated that it could inhibit cell proliferation effectively without significant toxicity in normal cell lines, indicating its potential as a selective anti-cancer agent. Further studies are warranted to explore its mechanisms of action and efficacy in vivo .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, thienopyrimidine scaffolds are functionalized at the 4-position using morpholine under basic conditions (e.g., NaH in THF or DMF at 60–80°C). Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios of morpholine to halogenated intermediates (e.g., 2-chlorothieno[2,3-d]pyrimidine derivatives) . Purity can be enhanced by recrystallization in ethanol or acetonitrile.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns (e.g., morpholine integration at δ 3.5–3.7 ppm for N-CH2 groups) and absence of regioisomers.
  • HRMS : Validate molecular weight (e.g., observed m/z 310.0451 for [M+H]+ vs. calculated 310.0448).
  • IR : Key peaks include C-Cl stretching (~650 cm⁻¹) and morpholine ring vibrations (~1100 cm⁻¹).
    Contradictions arise from solvent impurities or tautomerism; repeated drying and deuterated solvent selection mitigate these issues .

Q. What are the recommended safety protocols for handling and storing this compound?

  • Methodological Answer :

  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
  • Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid contact with oxidizing agents due to potential chloride release.
  • Waste Disposal : Neutralize with 10% NaOH and segregate halogenated waste for incineration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity against kinase targets?

  • Methodological Answer :

  • In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to kinases (e.g., PI3Kα, CDK2) via the chlorothienopyrimidine core and morpholine’s hydrogen-bonding capacity.
  • In Vitro Assays : Test inhibitory activity using ADP-Glo™ kinase assays (Promega) at varying concentrations (1 nM–10 µM). Compare IC₅₀ values against known inhibitors (e.g., PF-06454589 analogs) .
  • Data Validation : Replicate assays in triplicate and use ANOVA to assess significance (p < 0.05).

Q. What strategies address low aqueous solubility during in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Formulation : Use co-solvents (e.g., 10% DMSO in PBS) or cyclodextrin-based encapsulation.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the morpholine nitrogen to enhance solubility, followed by enzymatic cleavage in vivo .
  • Analytical QC : Monitor solubility via dynamic light scattering (DLS) and validate stability with LC-MS/MS .

Q. How can conflicting data on metabolic stability be resolved?

  • Methodological Answer :

  • Microsomal Assays : Compare liver microsome stability across species (human vs. rodent) using LC-MS quantification of parent compound depletion.
  • Metabolite ID : Employ UPLC-QTOF to identify oxidative metabolites (e.g., morpholine N-oxide or thiophene ring hydroxylation).
  • Statistical Analysis : Use Pearson correlation to align in vitro metabolic rates with in vivo clearance data .

Properties

IUPAC Name

4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS/c11-10-12-8(14-2-4-15-5-3-14)7-1-6-16-9(7)13-10/h1,6H,2-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVVQAPITTYKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=CSC3=NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516014
Record name 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63894-67-7
Record name 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Morpholine (85.1, 0.977 mol, 2.2 equiv.) was added to a solution of 2,4-dichlorothieno[2,3-d]pyrimidine 17 (91 g, 0.444 mol, 1.0 equiv.). The reaction mixture was stirred at ambient temperature for 1 h and the resulting slurry was filtered, rinsed with water (500 ml). The cake was dried in vacuum oven at 55° C. for 24 hours to give 442-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine 18 as an off-white solid (100.3 g, 88% yield). 1H NMR (400 MHz, DMSO-d6) δ 3.736 (t, J=4.8 Hz, 4H), δ 3.897 (t, J=5.2 Hz, 4H), δ 7.658 (d, J=6.4 Hz, 1H), δ 7.682 (t, J=6.4 Hz, 4H δ). LCMS (ESI pos) m/e 257 (M+1).
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88%

Synthesis routes and methods II

Procedure details

Scheme 6 shows the synthesis of 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine 18 starting by cyclization of methyl 2-amino-thiophenecarboxylate 15 (95 g) with chlorosulfonyl isocyanate at low temperature remains (−60° C. to −55° C.) to give thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 16. Phosphorous oxychloride was added slowly to a cold solution of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 16 and N,N-dimethylaniline (0.75 equiv.) in acetonitrile while maintaining the temperature below 25° C. The mixture was then heated to 80-85° C. and stirred for 24 hours to afford dichlorothieno[2,3-d]pyrimidine 17. Morpholine (2.2 equiv.) was added to a solution of 2,4-dichlorothieno[2,3-d]pyrimidine 17 in methanol and stirred at ambient temperature for 1 h to give 18.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
Reactant of Route 2
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine

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